1-(4-Amino-3-methoxyphenyl)ethanone

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Amino-3-methoxyphenyl)ethanone has been explored in various studies. For instance, the synthesis of trans- and cis-isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone has been achieved, demonstrating the ability to create complex molecules with multiple substituents on the phenyl ring . Another study focused on the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavones and further reactions with N,O- and N,N-binucleophiles to yield various heterocycles . These studies indicate that the core structure of 1-(4-Amino-3-methoxyphenyl)ethanone can be modified to produce a wide range of compounds with potential biological activity.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to investigate the molecular structure of related compounds. For example, the solid-state structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined, revealing a monoclinic system with specific cell dimensions and angles . Additionally, the isomeric structures of (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone and its analog were characterized by X-ray diffraction and optimized using density functional theory (DFT) . These analyses provide insights into the three-dimensional arrangement of atoms in the molecules and the potential for intramolecular interactions, such as hydrogen bonding, which can influence the chemical behavior of the compounds.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 1-(4-Amino-3-methoxyphenyl)ethanone has been studied, showing that they can participate in various chemical reactions. The condensation reactions involving 1-(2,4-dihydroxyphenyl)ethanone have led to the formation of isoflavones and subsequent heterocyclization to produce different heterocycles . These findings suggest that the amino and methoxy substituents on the phenyl ring can influence the reactivity and the types of chemical transformations that the molecule can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(4-Amino-3-methoxyphenyl)ethanone have been examined, particularly in terms of their behavior in different solvent media. The total energies of the title compounds decrease with increasing solvent polarity, indicating solvent-dependent stability . Additionally, DFT calculations have been used to assess the molecular electrostatic potentials (MEP) of the compounds, providing information on the distribution of electronic charge within the molecules, which is relevant for understanding their reactivity and interactions with other molecules .

Scientific Research Applications

Synthesis of Novel Compounds

Antimicrobial Activity : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. Some of these derivatives exhibited significant antimicrobial activity (Puthran et al., 2019).

Preparation of Heterocyclic Compounds : In another study, 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones were synthesized, leading to compounds useful in various chemical and medicinal applications (Kwiecień & Szychowska, 2006).

Isoflavone Synthesis : The use of 1-(2,4-dihydroxyphenyl)ethanone and 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions led to the formation of isoflavones, a compound class with various biological activities (Moskvina et al., 2015).

Crystallographic and Structural Studies

Crystal Structure Analysis : The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was analyzed, contributing to the understanding of molecular conformations in this class of compounds (Rao et al., 2014).

Molecular Structure Characterization : The synthesis and structure characterization of novel aromatic hydrazones derived from 1-(4-methoxyphenyl) ethanone provided insights into their potential applications in medicinal chemistry (Tian, 2011).

Safety and Hazards

properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRPHCWGORQWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579026 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22106-40-7 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

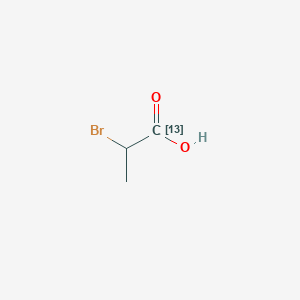

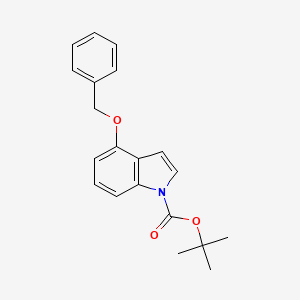

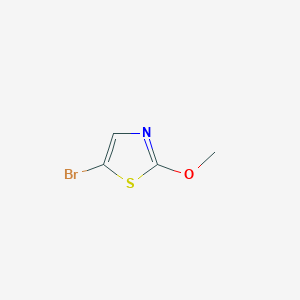

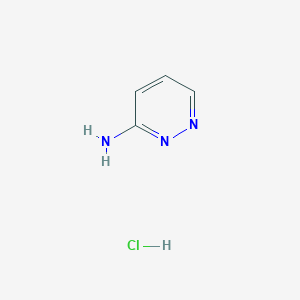

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

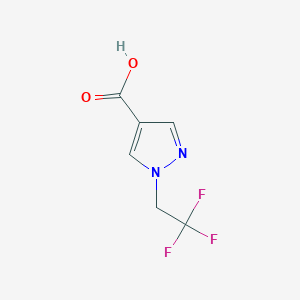

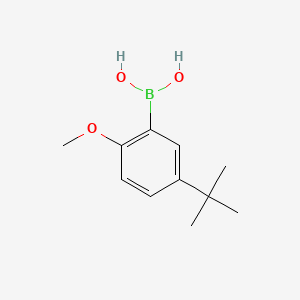

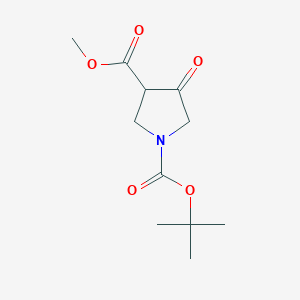

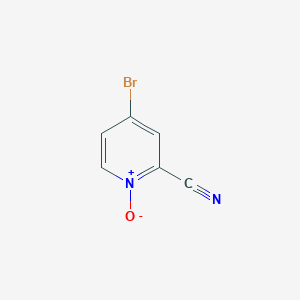

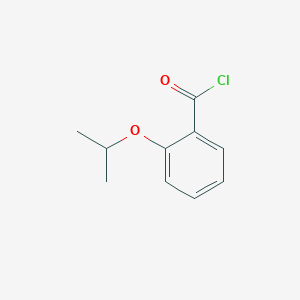

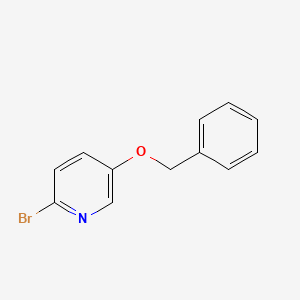

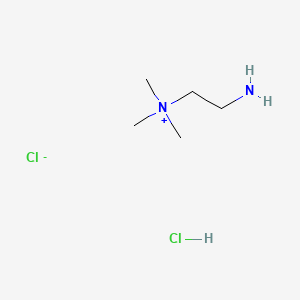

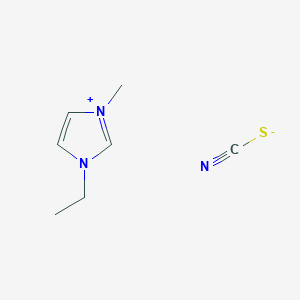

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)

![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)